3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine
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Overview
Description
3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized by brominating dodecylthiophene.
Coupling reaction: The brominated thiophene is then coupled with a pyridazine precursor under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the electronic properties of the compound.
Cycloaddition reactions: The pyridazine ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antimicrobial and anticancer agents.
Optoelectronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material science: It is used in the development of novel materials with liquid crystalline properties, which have applications in display technologies.
Mechanism of Action
The mechanism of action of 3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological target .
Comparison with Similar Compounds
3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine can be compared with other similar compounds, such as:
3,6-bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: This compound has a shorter alkyl chain, which may affect its solubility and electronic properties.
4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound has a different heterocyclic core but similar alkyl chains, leading to comparable liquid crystalline properties.
The uniqueness of this compound lies in its specific combination of the pyridazine core with dodecylthiophene substituents, which imparts distinct electronic and physical properties.
Properties
CAS No. |
872090-23-8 |
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Molecular Formula |
C36H54Br2N2S2 |
Molecular Weight |
738.8 g/mol |
IUPAC Name |
3,6-bis(5-bromo-3-dodecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C36H54Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(37)41-35(29)31-25-26-32(40-39-31)36-30(28-34(38)42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
InChI Key |
OZKIUKDBTWLSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCCCCCCCC |
Origin of Product |
United States |
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